molecular formula C11H19ClSi B14321317 Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane CAS No. 105731-86-0

Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane

Cat. No.: B14321317
CAS No.: 105731-86-0
M. Wt: 214.80 g/mol
InChI Key: IXOLVQQJOWFOAH-UHFFFAOYSA-N
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Description

Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is an organosilicon compound with the molecular formula C11H19ClSi. It is characterized by the presence of a bicyclic structure with a silicon atom bonded to a chlorine atom and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the reaction of 5-ethylidenebicyclo[2.2.1]hept-2-ene with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common method involves the use of a catalyst such as platinum or palladium to facilitate the addition of the chlorodimethylsilane to the bicyclic alkene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product. Post-reaction purification typically involves distillation or chromatography to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions

Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alkoxy, amino, or thio derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydrosilanes.

Scientific Research Applications

Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, which allows for the modification of organic molecules. The bicyclic structure provides rigidity and stability to the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate
  • Bicyclo[2.2.1]heptanes

Uniqueness

Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane is unique due to the presence of both a silicon atom and a bicyclic structure. This combination imparts unique chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .

Properties

CAS No.

105731-86-0

Molecular Formula

C11H19ClSi

Molecular Weight

214.80 g/mol

IUPAC Name

chloro-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane

InChI

InChI=1S/C11H19ClSi/c1-4-8-5-10-6-9(8)7-11(10)13(2,3)12/h4,9-11H,5-7H2,1-3H3

InChI Key

IXOLVQQJOWFOAH-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC1CC2[Si](C)(C)Cl

Origin of Product

United States

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